![molecular formula C10H16N2 B1417297 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine CAS No. 1094323-93-9](/img/structure/B1417297.png)
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine
Overview
Description
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine is an organic compound with the molecular formula C10H16N2. This compound is a derivative of benzene, featuring two amine groups attached to the benzene ring at the 1 and 3 positions, with additional methyl and isopropyl groups attached to the nitrogen atoms. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine typically involves the nitration of benzene to produce a mixture of nitrobenzene derivatives. This mixture is then subjected to reduction using iron powder to yield the corresponding diamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reduction step is typically carried out using catalytic hydrogenation or other efficient reducing agents.
Chemical Reactions Analysis
Types of Reactions
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Another benzene derivative with two amine groups at the 1 and 2 positions.
1,4-Diaminobenzene: A benzene derivative with amine groups at the 1 and 4 positions.
N-methyl-1,2-diaminobenzene: A derivative with a methyl group attached to one of the nitrogen atoms.
Uniqueness
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine is unique due to the specific positioning of its amine groups and the presence of both methyl and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine, also known as a derivative of benzene with two amine groups, has garnered attention for its potential biological activities. The compound's structure includes a benzene ring with methyl and isopropyl groups attached to the nitrogen atoms, contributing to its unique properties and applications in various fields including medicinal chemistry.
- Molecular Formula: C10H16N2
- Molecular Weight: 164.25 g/mol
- CAS Number: 1094323-93-9
The compound's structure allows it to interact with biological systems in diverse ways, primarily through its amine functionalities that can engage in hydrogen bonding and other interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. These activities are attributed to its ability to bind to specific molecular targets, influencing various biological pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It reportedly induces apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of pro-apoptotic pathways
The biological activity is largely mediated by the compound's interaction with enzymes and receptors. It can act as a ligand, modulating enzymatic functions by binding to active sites, which may lead to the inhibition or activation of critical cellular processes.
Case Studies
Several studies have investigated the compound's effects on different cancer cell lines:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Study A | A2780 (Ovarian Cancer) | 13.7 | Significant cytotoxicity observed |
Study B | 518A2 (Melanoma) | 1.5 | Strong toxicity noted |
Study C | Non-malignant fibroblast (NIH 3T3) | 33.8 | Lower toxicity compared to cancer cells |
These findings highlight the compound's selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further drug development .
Comparative Analysis
Compared to structurally similar compounds, this compound demonstrates unique properties due to the specific positioning of its amine groups and the presence of both methyl and isopropyl substituents. This configuration enhances its reactivity and biological activity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-4-propan-2-ylbenzene | Lacks amine groups | Simpler structure |
N-Methyl-1-phenyl-N-(1-phenyl-2-propanyl)-2-propanamine | Contains additional phenyl group | More complex structure |
Properties
IUPAC Name |
3-N-methyl-3-N-propan-2-ylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12(3)10-6-4-5-9(11)7-10/h4-8H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCLVKWNDKZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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